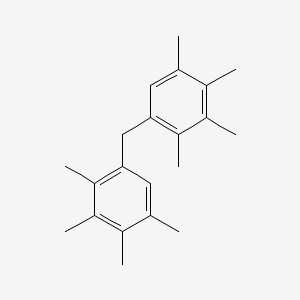
1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene is an organic compound characterized by its unique structure, which includes multiple methyl groups attached to a benzene ring. This compound is part of the larger family of tetramethylbenzenes, which are known for their applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene typically involves the alkylation of tetramethylbenzene derivatives. One common method is the Friedel-Crafts alkylation, where tetramethylbenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield partially or fully reduced products.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Partially or fully reduced hydrocarbons
Substitution: Nitro compounds, sulfonic acids
Scientific Research Applications
1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. Its multiple methyl groups can influence its reactivity and binding affinity to various enzymes and receptors, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: Known for its use as a solvent and intermediate in organic synthesis.
1,2,3,5-Tetramethylbenzene: Utilized in the production of dyes and resins.
Pentamethylbenzene: Employed in the synthesis of advanced materials and as a chemical intermediate.
Uniqueness
1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for selective reactivity in various chemical reactions, making it valuable in specialized applications.
Properties
CAS No. |
738-47-6 |
|---|---|
Molecular Formula |
C21H28 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-5-[(2,3,4,5-tetramethylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H28/c1-12-9-20(18(7)16(5)14(12)3)11-21-10-13(2)15(4)17(6)19(21)8/h9-10H,11H2,1-8H3 |
InChI Key |
JHGODABHTOBMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)CC2=C(C(=C(C(=C2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)
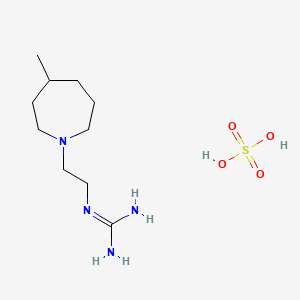

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
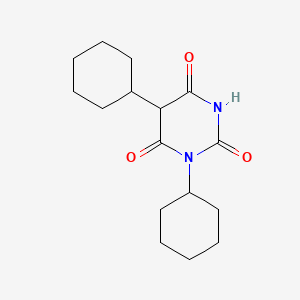


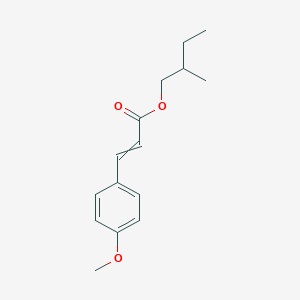
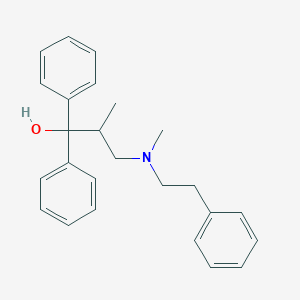
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
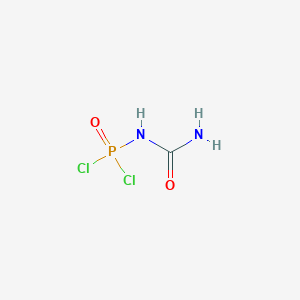
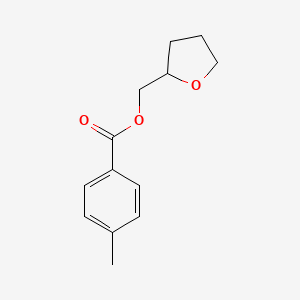
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)
